Dimethyl 4-(3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Description
Dimethyl 4-(3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a hybrid heterocyclic compound combining a 1,4-dihydropyridine (DHP) core with a pyrazole substituent. The DHP scaffold is a well-known pharmacophore in cardiovascular drugs (e.g., nifedipine), but this derivative is distinguished by its 4-ethoxyphenyl and phenyl groups on the pyrazole ring and methyl ester substituents at the 3,5-positions of the DHP ring. The ethoxy group introduces electron-donating properties, which may influence electronic distribution, solubility, and intermolecular interactions .
Crystallographic studies on analogous DHP-pyrazole hybrids (e.g., dimethyl 2,6-dimethyl-4-(3-phenyl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate) reveal a non-planar DHP ring with a boat-like conformation stabilized by intramolecular hydrogen bonds between the NH of the pyrazole and the carbonyl oxygen of the ester group .
Properties
IUPAC Name |
dimethyl 4-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O5/c1-6-36-21-14-12-19(13-15-21)26-22(16-31(30-26)20-10-8-7-9-11-20)25-23(27(32)34-4)17(2)29-18(3)24(25)28(33)35-5/h7-16,25,29H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKNGMRBIKZADU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=C3C(=O)OC)C)C)C(=O)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433946-21-5 | |
| Record name | DIMETHYL 4-[3-(4-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-(3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by the reaction with appropriate aldehydes and amines to form the dihydropyridine ring. The reaction conditions often require refluxing in ethanol or other suitable solvents, with catalysts such as piperidine or ammonium acetate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Purification methods like recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-(3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the dihydropyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings or the dihydropyridine ring.
Scientific Research Applications
Pharmacological Properties
DHP and its derivatives have been investigated for various biological activities:
- Antioxidant Activity : DHP compounds have shown significant antioxidant properties, which are essential in combating oxidative stress-related diseases. The presence of the dihydropyridine moiety enhances their electron donation capability, thereby neutralizing free radicals.
- Antimicrobial Effects : Research indicates that DHP exhibits antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antibiotics .
- Cardiovascular Applications : DHP derivatives are known for their role as calcium channel blockers. They are used in treating hypertension and other cardiovascular disorders due to their ability to relax vascular smooth muscle and reduce blood pressure .
Case Study 1: Cardiovascular Drug Development
A study focused on the development of DHP derivatives as potential antihypertensive agents demonstrated that specific modifications to the DHP structure could enhance potency and selectivity towards calcium channels. In vivo experiments showed significant reductions in blood pressure in hypertensive animal models when administered with optimized DHP compounds .
Case Study 2: Antimicrobial Activity
In vitro tests evaluated the antimicrobial efficacy of DHP against Gram-positive and Gram-negative bacteria. Results indicated that DHP exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound in antibiotic development .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of DHP is crucial for optimizing its pharmacological properties. Key findings include:
| Structural Feature | Activity Impact |
|---|---|
| Presence of Ethoxy Group | Enhances lipophilicity, improving membrane permeability |
| Dihydropyridine Core | Essential for calcium channel blocking activity |
| Pyrazole Substituents | Influence antimicrobial potency and selectivity |
Mechanism of Action
The mechanism of action of Dimethyl 4-(3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues differ in three key regions: (1) ester groups (methyl vs. ethyl/benzyl), (2) pyrazole substituents (4-ethoxyphenyl vs. halophenyl, methoxyphenyl, or alkyl), and (3) DHP ring substitutions (methyl vs. other alkyl groups). Below is a comparative analysis:
Key Findings from Comparative Studies
Electronic Effects: The 4-ethoxyphenyl group in the target compound provides stronger electron-donating effects compared to halogenated analogues (e.g., 4-chloro or 4-bromo), which may stabilize the DHP ring’s reduced state and influence redox properties .
Crystallographic Behavior: Ethyl and benzyl ester derivatives exhibit distinct packing modes. For example, the ethyl-substituted compound in forms a monoclinic lattice (space group P2₁/c) with C–H···O networks, whereas the benzyl derivative in may adopt a triclinic system due to steric demands. The target compound’s methyl esters likely reduce steric hindrance, favoring tighter molecular packing compared to bulkier esters.
Biological Relevance :
- Pyrazole-DHP hybrids with methoxy/ethoxy groups (e.g., ) show moderate antimicrobial and anti-inflammatory activities, attributed to interactions with cellular membranes or enzyme active sites.
- Halogenated derivatives (e.g., ) may exhibit enhanced binding to hydrophobic protein pockets due to halogen bonding.
Biological Activity
Dimethyl 4-(3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound of significant interest due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure that includes a dihydropyridine core and pyrazole moiety. Its molecular formula is with a molecular weight of 487.56 g/mol. The presence of the ethoxyphenyl and phenyl groups contributes to its biological activity.
1. Anticancer Activity
Research indicates that derivatives of dihydropyridine (DHP) compounds exhibit notable anticancer properties. In one study, various DHP derivatives were synthesized and tested against human breast cancer (MCF-7) cells using the MTT assay. The results showed that specific modifications increased cytotoxicity significantly, with some compounds achieving IC50 values as low as 23 µM .
Table 1: Cytotoxicity of DHP Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9b | MCF-7 | 23 ± 2.32 |
| Other DHPs | Various | Varies |
The mechanism by which DHP compounds exert their anticancer effects often involves the inhibition of calcium channels and modulation of intracellular calcium levels, leading to apoptosis in cancer cells . Additionally, the incorporation of pyrazole rings has been linked to enhanced anti-inflammatory and analgesic effects, which may synergistically contribute to their anticancer potential .
3. Antimicrobial Activity
Pyrazole derivatives have shown promising antimicrobial properties. Compounds similar to Dimethyl 4-(3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine have been reported to possess antibacterial and antifungal activities against various pathogens .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Pathogen | Activity |
|---|---|---|
| Pyrazole Derivative A | E. coli | Effective |
| Pyrazole Derivative B | S. aureus | Moderate |
Study on DHP Derivatives
A study published in the Journal of Serbian Chemical Society synthesized several DHP derivatives and evaluated their cytotoxic effects against MCF-7 cells. The results indicated that certain substitutions on the dihydropyridine scaffold could enhance cytotoxicity significantly .
Research on Structure-Activity Relationship
Another research focused on the structure-activity relationship (SAR) of pyrazole-containing DHPs found that specific modifications at the C2 and C6 positions significantly impacted biological activity. This suggests that targeted modifications can lead to more potent therapeutic agents .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
The synthesis typically involves multi-step processes, including cyclization reactions between substituted pyrazoles and dihydropyridine precursors. Key steps include:
- Reagent selection : Use sodium borohydride for controlled reductions or potassium permanganate for oxidations to avoid side products .
- Temperature control : Maintain low temperatures (e.g., 0–5°C) during sensitive steps like imine formation to prevent decomposition .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively isolates the compound. Purity can be confirmed via HPLC (>95%) or NMR spectroscopy .
Q. What spectroscopic methods are most reliable for structural confirmation?
- X-ray crystallography : Provides unambiguous confirmation of the 3D structure, including dihydropyridine ring puckering and substituent orientations .
- NMR : ¹H and ¹³C NMR identify methyl, ethoxy, and phenyl groups. Aromatic protons appear as multiplets (δ 6.8–7.5 ppm), while dihydropyridine protons resonate as singlets (δ 4.0–5.0 ppm) .
- IR spectroscopy : Carboxylate ester C=O stretches appear near 1720 cm⁻¹, and pyrazole C-N stretches near 1600 cm⁻¹ .
Q. How should researchers design initial biological activity assays?
- Antimicrobial screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) at concentrations of 10–100 µg/mL .
- Calcium channel blockade : Measure intracellular Ca²⁺ flux in vascular smooth muscle cells using fluorescent dyes (e.g., Fura-2 AM) .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported bioactivity data?
Discrepancies in calcium channel modulation (e.g., agonist vs. antagonist effects) may arise from substituent variations. Strategies include:
- Radioligand binding assays : Compare affinity for L-type calcium channels using [³H]-nitrendipine in competitive binding studies .
- Electrophysiology : Patch-clamp experiments on isolated cardiomyocytes quantify ion current inhibition (IC₅₀) .
- SAR analysis : Reference analogs like dimethyl 4-(2-methylphenyl)-2,6-dimethyl-dihydropyridine, which show weaker activity due to reduced steric bulk .
Q. What computational approaches predict interactions with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to calcium channel α1 subunits. Focus on interactions between the dihydropyridine core and hydrophobic pockets (e.g., Phe-1142 in Cav1.2) .
- DFT calculations : Optimize the compound’s geometry at the B3LYP/6-31G(d) level to analyze electron distribution in the dihydropyridine ring, correlating with redox activity .
Q. How do structural modifications influence metabolic stability?
- In vitro microsomal assays : Incubate with human liver microsomes (HLM) and monitor degradation via LC-MS. The ethoxyphenyl group may enhance stability compared to methoxy analogs due to reduced CYP450 affinity .
- Isotopic labeling : Synthesize deuterated derivatives (e.g., CD₃ esters) to track metabolic pathways .
Methodological Challenges & Solutions
Q. How to address low solubility in pharmacological assays?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤5% DMSO) to maintain solubility without cytotoxicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) to improve bioavailability in in vivo models .
Q. What strategies validate the compound’s role in multi-target drug discovery?
- Network pharmacology : Map interactions using STRING-DB to identify synergistic targets (e.g., voltage-gated channels + kinases) .
- Proteomics : Perform SILAC-based profiling in treated cells to quantify changes in calcium signaling proteins (e.g., calmodulin, calcineurin) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
